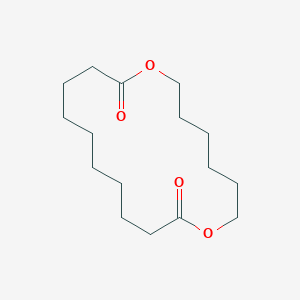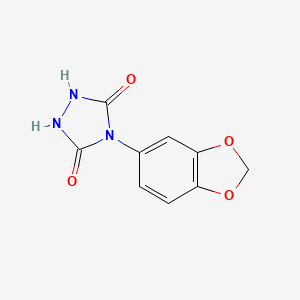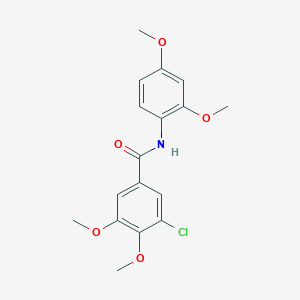
5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as HNTD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. HNTD possesses a thiazolidine ring along with a nitro and hydroxyl group, making it a highly reactive and versatile molecule.
Aplicaciones Científicas De Investigación
5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, this compound has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress. This compound has also been shown to improve cognitive function by increasing acetylcholine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is its versatility. It can be easily synthesized and modified to produce derivatives with improved properties. Additionally, this compound has been shown to possess a wide range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. This compound can also be studied for its potential use in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, this compound can be studied for its potential use in the development of new pesticides to combat insect pests.
Métodos De Síntesis
The synthesis of 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the condensation of 4-hydroxy-3-nitrobenzaldehyde and phenylthiourea. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is obtained after purification through recrystallization.
Propiedades
IUPAC Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S/c19-13-7-6-10(8-12(13)18(22)23)9-14-15(20)17(16(21)24-14)11-4-2-1-3-5-11/h1-9,19H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCLDODIPVFQTK-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4940067.png)
![N-[4-(4-morpholinyl)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940079.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)

![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)

![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)

![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)
![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)
![3-(2-chlorophenyl)-5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4940167.png)

